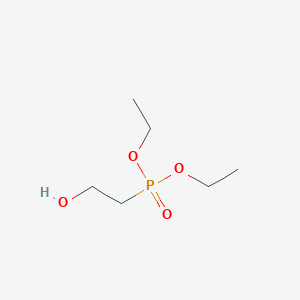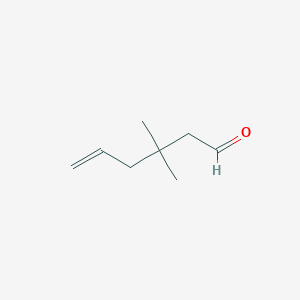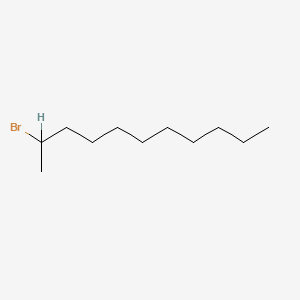
2-二乙氧基磷酸乙醇
描述
2-Diethoxyphosphorylethanol, also known as Phosphonic acid, P-(2-hydroxyethyl)-, diethyl ester, is a chemical compound with the molecular formula C6H15O4P . It is an intermediate in the synthesis of 2-Hydroxyethanephosphonic acid, which is used in the study of 2-hydroxyethylphosphonate dioxygenase reaction mechanism .
Molecular Structure Analysis
The molecular structure of 2-Diethoxyphosphorylethanol can be analyzed using techniques such as mass spectrometry . This technique allows for the accurate measurement of molecular weights of the intact molecular ions, enabling the assignment of a molecular formula with high confidence .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Diethoxyphosphorylethanol include its molecular weight, density, melting point, and boiling point . These properties can be measured using various analytical techniques .科学研究应用
1. 吡咯啉酮和吡咯烷酮的合成
2-二乙氧基磷酸乙醇及其类似物用于合成吡咯啉酮和吡咯烷酮,这些化合物在农用化学品和医药化合物的制备中很重要。这涉及 N-取代的吡咯烷酮与碱性甲醇钠的反应,导致形成有用的 5-甲氧基-3-吡咯啉-2-酮 (Ghelfi 等人,2003 年)。
2. 甲醇氧化和催化剂研究
在催化领域,2-二乙氧基磷酸乙醇衍生物在甲醇氧化研究中发挥作用。例如,它在甲烷[60]富勒烯的电化学还原中的应用导致二氢富勒烯呋喃的形成,这是催化研究中的一个重要过程 (Yanilkin 等人,2004 年)。
3. 抗菌药物的开发
2-二乙氧基磷酸乙醇的衍生物,如 1,2-二芳基乙醇,因其抗菌特性而受到研究,特别是针对大肠杆菌菌株。这些化合物可能是新抗菌药物的潜在候选物,它们的活性取决于其结构和细菌膜中脂多糖的长度 (Kowalczyk 等人,2021 年)。
4. 杂环化反应
2-二乙氧基磷酸乙醇用于杂环化反应,以生产氨基吡唑、嘧啶和吡唑并[1,5-a]嘧啶等化合物。这些反应对于合成用氟烷基和二乙氧基磷酰基修饰的化合物至关重要,这些化合物在化学和药物开发中具有各种应用 (Shidlovskii 等人,2004 年)。
5. 杂双功能交联试剂的合成
在生物偶联化学中,2-二乙氧基磷酸乙醇衍生物用于合成杂双功能交联试剂。这些试剂对于将肽连接到脂质体至关重要,这是开发免疫和药物递送系统的重要步骤 (Frisch 等人,1996 年)。
属性
IUPAC Name |
2-diethoxyphosphorylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O4P/c1-3-9-11(8,6-5-7)10-4-2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXHZVHYFQSELL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCO)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310016 | |
| Record name | diethyl 2-hydroxyethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Diethoxyphosphorylethanol | |
CAS RN |
39997-40-5 | |
| Record name | NSC221271 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 2-hydroxyethylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60310016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethyl (2-hydroxyethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














